molecular formula C17H21Cl2NO4 B4759410 8-[2-(2,4-dichlorophenoxy)-2-methylpropanoyl]-1,4-dioxa-8-azaspiro[4.5]decane

8-[2-(2,4-dichlorophenoxy)-2-methylpropanoyl]-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No. B4759410
M. Wt: 374.3 g/mol
InChI Key: CEYRTRPBIPWZQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[2-(2,4-dichlorophenoxy)-2-methylpropanoyl]-1,4-dioxa-8-azaspiro[4.5]decane, also known as DIDS, is a chemical compound that has been widely used in scientific research. DIDS is a spiro compound that contains a diazepine ring and a dioxane ring, and it has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 8-[2-(2,4-dichlorophenoxy)-2-methylpropanoyl]-1,4-dioxa-8-azaspiro[4.5]decane as a chloride channel blocker is complex and not fully understood. 8-[2-(2,4-dichlorophenoxy)-2-methylpropanoyl]-1,4-dioxa-8-azaspiro[4.5]decane is thought to bind to the channel pore and block the movement of chloride ions through the channel. 8-[2-(2,4-dichlorophenoxy)-2-methylpropanoyl]-1,4-dioxa-8-azaspiro[4.5]decane has also been shown to alter the gating properties of chloride channels, leading to a decrease in channel activity. The exact mechanism of action of 8-[2-(2,4-dichlorophenoxy)-2-methylpropanoyl]-1,4-dioxa-8-azaspiro[4.5]decane as a pH-sensitive fluorescent probe is also not fully understood, but it is thought to involve changes in the fluorescence properties of 8-[2-(2,4-dichlorophenoxy)-2-methylpropanoyl]-1,4-dioxa-8-azaspiro[4.5]decane as the pH of the environment changes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-[2-(2,4-dichlorophenoxy)-2-methylpropanoyl]-1,4-dioxa-8-azaspiro[4.5]decane are diverse and depend on the specific application. As a chloride channel blocker, 8-[2-(2,4-dichlorophenoxy)-2-methylpropanoyl]-1,4-dioxa-8-azaspiro[4.5]decane has been shown to inhibit fluid secretion in several tissues, including the airways, intestine, and salivary glands. 8-[2-(2,4-dichlorophenoxy)-2-methylpropanoyl]-1,4-dioxa-8-azaspiro[4.5]decane has also been shown to inhibit cell migration and invasion in cancer cells. As a pH-sensitive fluorescent probe, 8-[2-(2,4-dichlorophenoxy)-2-methylpropanoyl]-1,4-dioxa-8-azaspiro[4.5]decane has been used to study intracellular pH changes in a variety of cell types.

Advantages and Limitations for Lab Experiments

One advantage of using 8-[2-(2,4-dichlorophenoxy)-2-methylpropanoyl]-1,4-dioxa-8-azaspiro[4.5]decane in lab experiments is its high potency as a chloride channel blocker. 8-[2-(2,4-dichlorophenoxy)-2-methylpropanoyl]-1,4-dioxa-8-azaspiro[4.5]decane has been shown to be effective at low concentrations, making it a useful tool for studying chloride channel function. However, one limitation of using 8-[2-(2,4-dichlorophenoxy)-2-methylpropanoyl]-1,4-dioxa-8-azaspiro[4.5]decane is its non-specificity. 8-[2-(2,4-dichlorophenoxy)-2-methylpropanoyl]-1,4-dioxa-8-azaspiro[4.5]decane has been shown to inhibit several types of chloride channels, and it can also interact with other proteins and enzymes in the cell. This can make it difficult to attribute specific effects to 8-[2-(2,4-dichlorophenoxy)-2-methylpropanoyl]-1,4-dioxa-8-azaspiro[4.5]decane alone.

Future Directions

There are several future directions for 8-[2-(2,4-dichlorophenoxy)-2-methylpropanoyl]-1,4-dioxa-8-azaspiro[4.5]decane research. One area of interest is the development of more specific chloride channel blockers that can selectively target different types of chloride channels. Another area of interest is the use of 8-[2-(2,4-dichlorophenoxy)-2-methylpropanoyl]-1,4-dioxa-8-azaspiro[4.5]decane as a tool to study the role of chloride channels in disease. 8-[2-(2,4-dichlorophenoxy)-2-methylpropanoyl]-1,4-dioxa-8-azaspiro[4.5]decane has been shown to be effective at inhibiting fluid secretion in several tissues, and it may have potential as a therapeutic agent for diseases characterized by excessive fluid secretion, such as cystic fibrosis. Additionally, the use of 8-[2-(2,4-dichlorophenoxy)-2-methylpropanoyl]-1,4-dioxa-8-azaspiro[4.5]decane as a pH-sensitive fluorescent probe may have applications in the study of intracellular pH changes in disease states.

Scientific Research Applications

8-[2-(2,4-dichlorophenoxy)-2-methylpropanoyl]-1,4-dioxa-8-azaspiro[4.5]decane has been used in a wide range of scientific research studies. One of the main applications of 8-[2-(2,4-dichlorophenoxy)-2-methylpropanoyl]-1,4-dioxa-8-azaspiro[4.5]decane is as a chloride channel blocker. 8-[2-(2,4-dichlorophenoxy)-2-methylpropanoyl]-1,4-dioxa-8-azaspiro[4.5]decane has been shown to inhibit several types of chloride channels, including the cystic fibrosis transmembrane conductance regulator (CFTR) channel, the volume-regulated anion channel (VRAC), and the calcium-activated chloride channel (CaCC). 8-[2-(2,4-dichlorophenoxy)-2-methylpropanoyl]-1,4-dioxa-8-azaspiro[4.5]decane has also been used as a pH-sensitive fluorescent probe to study intracellular pH changes.

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21Cl2NO4/c1-16(2,24-14-4-3-12(18)11-13(14)19)15(21)20-7-5-17(6-8-20)22-9-10-23-17/h3-4,11H,5-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYRTRPBIPWZQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCC2(CC1)OCCO2)OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-[2-(2,4-dichlorophenoxy)-2-methylpropanoyl]-1,4-dioxa-8-azaspiro[4.5]decane

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